molecular formula C12H10N2 B13221977 5,6-Dimethylisoquinoline-1-carbonitrile

5,6-Dimethylisoquinoline-1-carbonitrile

Cat. No.: B13221977
M. Wt: 182.22 g/mol
InChI Key: VXTCJJXHZUUTDW-UHFFFAOYSA-N
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Description

5,6-Dimethylisoquinoline-1-carbonitrile is a heterocyclic organic compound with the molecular formula C₁₂H₁₀N₂ It is a derivative of isoquinoline, featuring two methyl groups at the 5 and 6 positions and a nitrile group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6-dimethyl-2-nitrobenzaldehyde with ammonium acetate in the presence of a reducing agent such as iron powder. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired isoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylisoquinoline-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Aminoisoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

5,6-Dimethylisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dimethylisoquinoline-1-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylisoquinoline: Lacks the nitrile group, leading to different chemical reactivity and biological activity.

    Isoquinoline-1-carbonitrile: Lacks the methyl groups, affecting its steric and electronic properties.

    5,6-Dimethylquinoline-1-carbonitrile: Similar structure but with a quinoline core instead of isoquinoline.

Uniqueness

5,6-Dimethylisoquinoline-1-carbonitrile is unique due to the presence of both methyl groups and the nitrile group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

5,6-dimethylisoquinoline-1-carbonitrile

InChI

InChI=1S/C12H10N2/c1-8-3-4-11-10(9(8)2)5-6-14-12(11)7-13/h3-6H,1-2H3

InChI Key

VXTCJJXHZUUTDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)C#N)C

Origin of Product

United States

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